1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone

Description

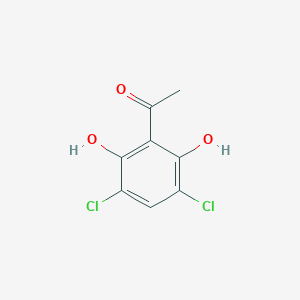

1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone (CAS: 87953-95-5) is a halogenated aromatic hydroxyketone with a molecular weight of 221.04 g/mol. It is synthesized via chlorination of resacetophenone in acetic acid or through the reaction of sulfuryl chloride with 3,3'-diacetyl-4,4',6,6'-tetrahydroxydiphenyl thioether, catalyzed by bismuth chloride . The compound exhibits a high melting point of 195–196°C, indicative of strong intermolecular hydrogen bonding due to its two hydroxyl groups and polar chloro substituents .

Properties

CAS No. |

87953-95-5 |

|---|---|

Molecular Formula |

C8H6Cl2O3 |

Molecular Weight |

221.03 g/mol |

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6Cl2O3/c1-3(11)6-7(12)4(9)2-5(10)8(6)13/h2,12-13H,1H3 |

InChI Key |

JPBMVUZFDSULAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2,6-dihydroxyacetophenone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometry of reactants to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

Oxidation: Formation of dichloroquinones.

Reduction: Formation of 1-(3,5-dichloro-2,6-dihydroxyphenyl)ethanol.

Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The positions and types of substituents significantly influence physical properties. Key analogs and their characteristics are summarized below:

Table 1: Comparative Physical and Structural Properties

Key Observations :

- Chlorine vs. Methyl Substitution : The addition of a methyl group at position 4 (C₉H₈Cl₂O₃) reduces the melting point by ~90°C compared to the parent compound, likely due to steric hindrance disrupting crystal packing .

- Chlorine vs. Fluorine : The difluoro analog (C₈H₆F₂O₂) has a lower molecular weight (172.13 vs. 221.04) but similar polarity; however, fluorine’s smaller size and weaker hydrogen-bonding capacity may reduce thermal stability .

- Methoxy vs. Hydroxyl Groups : Methoxy-substituted analogs (e.g., C₁₀H₁₂O₄) exhibit lower acidity (pKa ~8.5 predicted) compared to hydroxylated derivatives, altering solubility and reactivity .

Biological Activity

1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C9H8Cl2O3

- Molecular Weight: 235.07 g/mol

- CAS Number: 124194-02-4

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi. For instance, it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit bacterial growth at relatively low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Staphylococcus aureus | 64 |

| Candida auris | 16 |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents to combat resistant strains .

Anticancer Activity

The compound has also shown potential in anticancer research. In vitro studies using human lung cancer cell lines (A549) demonstrated that it can induce cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study examining various derivatives of phenolic compounds, this compound was found to be one of the most potent inhibitors of A549 cell growth. The study reported an IC50 value of approximately 15 µM, indicating strong anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism: It likely acts by modulating signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may activate caspases and induce oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenol moiety is crucial for the biological activity of this compound. Variations in substitution patterns on the aromatic ring significantly affect its potency. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.